1-(6-Ethoxybenzo[d]oxazol-2-yl)ethanone
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Overview
Description
1-(6-Ethoxybenzo[d]oxazol-2-yl)ethanone is a chemical compound belonging to the oxazole family Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring This particular compound is characterized by the presence of an ethoxy group at the 6th position of the benzoxazole ring and an ethanone group at the 1st position
Preparation Methods
The synthesis of 1-(6-Ethoxybenzo[d]oxazol-2-yl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 6-ethoxy-2-aminophenol.
Cyclization: The 6-ethoxy-2-aminophenol undergoes cyclization with acetic anhydride to form the benzoxazole ring.
Acylation: The final step involves the acylation of the benzoxazole ring with ethanoyl chloride to yield this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(6-Ethoxybenzo[d]oxazol-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethanone group can undergo nucleophilic substitution reactions with reagents like Grignard reagents or organolithium compounds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(6-Ethoxybenzo[d]oxazol-2-yl)ethanone has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological and inflammatory conditions.
Material Science: The compound is utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Biological Studies: Researchers use this compound to study its effects on biological systems, including its potential as an antimicrobial or anticancer agent.
Mechanism of Action
The mechanism of action of 1-(6-Ethoxybenzo[d]oxazol-2-yl)ethanone involves its interaction with specific molecular targets and pathways. In medicinal applications, it may act by inhibiting enzymes or receptors involved in disease processes. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
1-(6-Ethoxybenzo[d]oxazol-2-yl)ethanone can be compared with other oxazole derivatives, such as:
1-(Benzo[d]oxazol-2-yl)ethanone: Lacks the ethoxy group, which may affect its chemical reactivity and biological activity.
2-(6-Ethoxybenzo[d]oxazol-2-yl)ethanol: Contains a hydroxyl group instead of an ethanone group, leading to different chemical and biological properties.
The presence of the ethoxy group in this compound makes it unique and may enhance its solubility and reactivity compared to similar compounds.
Properties
Molecular Formula |
C11H11NO3 |
---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
1-(6-ethoxy-1,3-benzoxazol-2-yl)ethanone |
InChI |
InChI=1S/C11H11NO3/c1-3-14-8-4-5-9-10(6-8)15-11(12-9)7(2)13/h4-6H,3H2,1-2H3 |
InChI Key |
XELPINMEEBQLDL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(O2)C(=O)C |
Origin of Product |
United States |
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